molecular formula C11H8N2O2S B019246 1-(4-Nitrophenyl)pyridine-2-thione CAS No. 103983-87-5

1-(4-Nitrophenyl)pyridine-2-thione

Cat. No. B019246
M. Wt: 232.26 g/mol
InChI Key: JQWSROIPRDABNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)pyridine-2-thione, also known as 4-nitrophenyl-2-pyridinethiol, is a chemical compound that has been widely used in scientific research. This compound is a thiol derivative of pyridine and has been used in various studies due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-(4-Nitrophenyl)pyridine-2-thione is based on its ability to react with thiols. The compound undergoes a thiol-disulfide exchange reaction with thiols to form a highly fluorescent product. This reaction is reversible, and the fluorescence intensity can be used to monitor the concentration of thiols in biological systems.

Biochemical And Physiological Effects

1-(4-Nitrophenyl)pyridine-2-thione has been shown to have minimal toxicity and does not have any significant physiological effects. However, its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(4-Nitrophenyl)pyridine-2-thione in lab experiments is its high sensitivity and selectivity towards thiols. The compound has been used in various assays for the detection of thiols in biological samples. However, one of the limitations of using this compound is its relatively low water solubility, which can limit its use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 1-(4-Nitrophenyl)pyridine-2-thione in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as amino acids and peptides. Another potential direction is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, the compound can be used in the development of new metal complexes for various applications such as catalysis and sensing.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)pyridine-2-thione is a useful compound that has been widely used in scientific research. Its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases. There are several potential future directions for the use of this compound in scientific research, and further studies are needed to explore these possibilities.

Synthesis Methods

The synthesis of 1-(4-Nitrophenyl)pyridine-2-thione can be achieved through various methods. One of the most common methods is the reaction of 1-(4-Nitrophenyl)pyridine-2-thionel isothiocyanate with pyridine-2-thiol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature, and the product is obtained through simple filtration and recrystallization.

Scientific Research Applications

1-(4-Nitrophenyl)pyridine-2-thione has been widely used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a substrate for the detection of enzymes such as thioredoxin reductase and glutathione reductase. Additionally, 1-(4-Nitrophenyl)pyridine-2-thione has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.

properties

CAS RN

103983-87-5

Product Name

1-(4-Nitrophenyl)pyridine-2-thione

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

1-(4-nitrophenyl)pyridine-2-thione

InChI

InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H

InChI Key

JQWSROIPRDABNL-UHFFFAOYSA-N

SMILES

C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

synonyms

2(1H)-Pyridinethione, 1-(4-nitrophenyl)-

Origin of Product

United States

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